21-Hydroxyoligomycin A
CAS No.: 102042-09-1
VCID: VC20740295
Molecular Formula: C45H74O12
Molecular Weight: 807.1 g/mol
* For research use only. Not for human or veterinary use.

Description |
21-Hydroxyoligomycin A is an antibiotic first isolated from Streptomyces cyaneogriseus ssp. noncyanogenus . It is a macrolide compound with the molecular formula C45H74O12 and a molecular weight of 807.1 g/mol . Biological Activity21-Hydroxyoligomycin A functions as a μM inhibitor of the multidrug efflux pump P-gp and a low nM inhibitor of K-Ras PM localization . It is reported to be cytotoxic to human cells .
Mechanism of ActionOligomycins, in general, inhibit proton translocation in the F1Fo ATP synthase by locking the essential carboxyl in a semi-closed conformation and shielding it . Bioenergetic AdaptationCancer cells can adapt to oligomycin-induced OXPHOS suppression by increasing glycolysis . In OXPHOS-dependent LKB1 wild-type cells, oligomycin induces a 5–8% ATP drop and transient AMPK activation. Cellular ATP levels return to preoligomycin treatment levels through sustained elevation of glycolysis. LKB1-null cells do not show AMPK activation but still exhibit similar adaptation . Spectroscopic Data
Applications21-hydroxy Oligomycin A is used in cell proliferation and cytotoxicity assays . It can also be used for signal amplification of ISH, IHC, and IC . |
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CAS No. | 102042-09-1 | ||||||||||
Product Name | 21-Hydroxyoligomycin A | ||||||||||
Molecular Formula | C45H74O12 | ||||||||||
Molecular Weight | 807.1 g/mol | ||||||||||
IUPAC Name | (4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22S,28S)-22-ethyl-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,15,16,28-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione | ||||||||||
Standard InChI | InChI=1S/C45H74O12/c1-12-33-17-15-13-14-16-27(4)43(10,53)44(11,54)42(52)31(8)41(51)30(7)40(50)29(6)39(49)26(3)18-19-38(48)55-37-24-34(23-35(33)47)56-45(32(37)9)21-20-25(2)36(57-45)22-28(5)46/h13-15,17-19,25-37,39,41,46-47,49,51,53-54H,12,16,20-24H2,1-11H3/b14-13+,17-15+,19-18+/t25-,26-,27+,28+,29-,30-,31-,32-,33-,34?,35?,36-,37?,39+,41+,43-,44-,45?/m0/s1 | ||||||||||
Standard InChIKey | PIKJILHUPCWBCA-NMZLQNICSA-N | ||||||||||
Isomeric SMILES | CC[C@H]1/C=C/C=C/C[C@H]([C@]([C@@](C(=O)[C@H]([C@@H]([C@H](C(=O)[C@H]([C@@H]([C@H](/C=C/C(=O)OC2CC(CC1O)OC3([C@H]2C)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)C)O)C)C)O)C)(C)O)(C)O)C | ||||||||||
SMILES | CCC1C=CC=CCC(C(C(C(=O)C(C(C(C(=O)C(C(C(C=CC(=O)OC2C(C(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)C)O)C)C)O)C)(C)O)O)C | ||||||||||
Canonical SMILES | CCC1C=CC=CCC(C(C(C(=O)C(C(C(C(=O)C(C(C(C=CC(=O)OC2CC(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)O)C)C)O)C)(C)O)(C)O)C | ||||||||||
Appearance | White Lyophilisate | ||||||||||
Synonyms | (1R,2'S,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,28S,29R)-22-ethyl-3',4',5',6'-tetrahydro-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethyl-spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,1 | ||||||||||
Reference | Structure and Absolute Stereochemistry of 21-Hydroxyoligomycin A. Wagenaar M.M. et al. J Nat Prod. 2007, in press.Plasmid effects on secondary metabolite production by a streptomycete synthesizing an anthelmintic macrolide.Thomas D.I. et al. J Gen Microbiol. 1991, 137, 2331. | ||||||||||
PubChem Compound | 6438916 | ||||||||||
Last Modified | Apr 15 2024 |
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